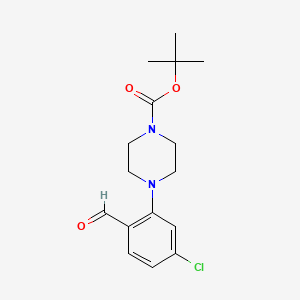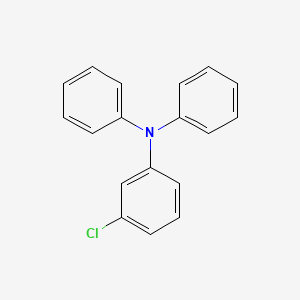
3-chloro-N,N-diphenylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N,N-diphenylaniline is an organic compound with the molecular formula C18H14ClN It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by phenyl groups, and a chlorine atom is substituted at the third position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N,N-diphenylaniline typically involves the chlorination of N,N-diphenylaniline. One common method is the electrophilic aromatic substitution reaction, where N,N-diphenylaniline is treated with a chlorinating agent such as sulfuryl chloride (SO2Cl2) or thionyl chloride (SOCl2) in the presence of a catalyst like aluminum chloride (AlCl3). The reaction is usually carried out under reflux conditions to ensure complete chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the desired product while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the nitro group (if present) to an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic chemistry, 3-chloro-N,N-diphenylaniline is used as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable building block for designing new compounds.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry
In the materials science industry, this compound is used in the production of dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for creating materials with specific properties.
Wirkmechanismus
The mechanism by which 3-chloro-N,N-diphenylaniline exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and phenyl groups can influence the compound’s binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-N,N-diphenylaniline: Similar structure but with the chlorine atom at the fourth position.
3,5-Dichloro-N,N-diphenylaniline: Contains two chlorine atoms at the third and fifth positions.
N,N-Diphenylaniline: Lacks the chlorine substitution.
Uniqueness
3-Chloro-N,N-diphenylaniline is unique due to the specific positioning of the chlorine atom, which can significantly affect its chemical reactivity and interaction with other molecules. This positional isomerism allows for fine-tuning of the compound’s properties for various applications.
Eigenschaften
CAS-Nummer |
106336-13-4 |
|---|---|
Molekularformel |
C18H14ClN |
Molekulargewicht |
279.8 g/mol |
IUPAC-Name |
3-chloro-N,N-diphenylaniline |
InChI |
InChI=1S/C18H14ClN/c19-15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H |
InChI-Schlüssel |
NMHRZASZFUNUJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


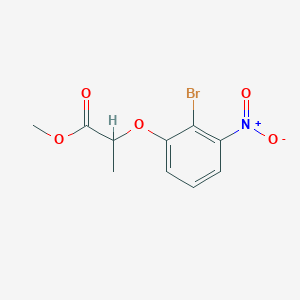
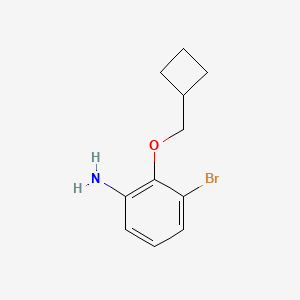


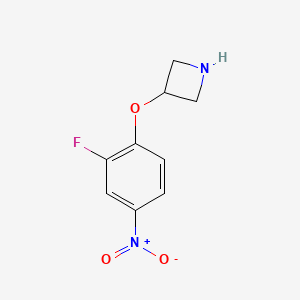
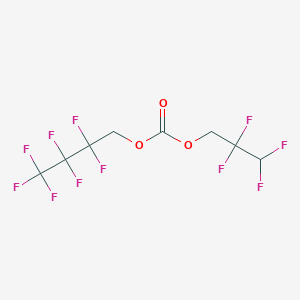


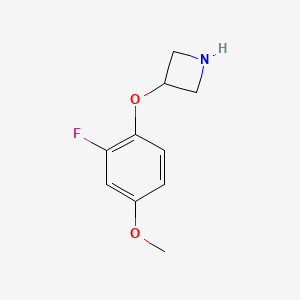
![3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-methoxyaniline](/img/structure/B12085478.png)

![N-[7-chloro-1-[1-[(E)-4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B12085492.png)

